molecular formula C22H21ClN6O2 B2820539 3-(2-chlorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1797576-00-1

3-(2-chlorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2820539
CAS No.: 1797576-00-1
M. Wt: 436.9
InChI Key: GFEJHXGHNWWZHG-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C22H21ClN6O2 and its molecular weight is 436.9. The purity is usually 95%.
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Scientific Research Applications

Molecular Interaction Studies

  • Research on cannabinoid receptor antagonists, like SR141716, reveals insights into how these compounds interact with CB1 cannabinoid receptors, suggesting applications in studying receptor-ligand interactions and the design of drugs targeting cannabinoid systems (J. Shim et al., 2002).

Metabolism Studies

  • Diarylpyrazoles, which exhibit antagonist properties toward cannabinoid receptors, have been studied for their metabolism in rat liver microsomes. Understanding the metabolic pathways of such compounds can inform drug development processes (Qiang Zhang et al., 2005).

Synthesis and Antimicrobial Activity

  • The synthesis and evaluation of pyridine derivatives for antimicrobial activity demonstrate the potential of structurally similar compounds in developing new antimicrobial agents (N. Patel et al., 2011).

Tritiation Studies

  • Studies involving the tritiation of cannabinoid receptor antagonists like SR141716 provide methodologies for labeling compounds, which is crucial for drug discovery and molecular imaging (H. Seltzman et al., 2002).

Anticancer and Anti-inflammatory Agents

  • Synthesis and biological evaluation of novel compounds for anticancer and anti-inflammatory applications point to the broad therapeutic potential of compounds with complex structures, including applications in treating cancer and inflammation (A. Rahmouni et al., 2016).

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O2/c1-14-19(20(28-31-14)16-4-2-3-5-17(16)23)22(30)27-13-15-6-10-29(11-7-15)21-18(12-24)25-8-9-26-21/h2-5,8-9,15H,6-7,10-11,13H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFEJHXGHNWWZHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C4=NC=CN=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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